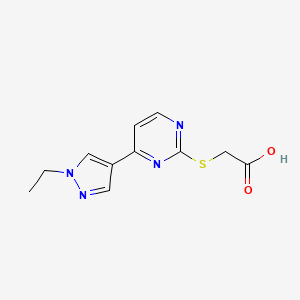

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

Description

Properties

IUPAC Name |

2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBRZXXLSKUGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Ethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

Step 1: Synthesis of 1-Ethyl-4-iodo-1H-pyrazole

4-Iodo-1H-pyrazole undergoes N-alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Reaction conditions (60°C, 12 h) yield 1-ethyl-4-iodo-1H-pyrazole, characterized by $$ ^1H $$-NMR (δ 1.42 ppm, t, J = 7.1 Hz, -CH2CH3) and mass spectrometry (m/z 237.0 [M+H]+).

Step 2: Miyaura Borylation

The iodopyrazole reacts with bis(pinacolato)diboron in the presence of palladium acetate (Pd(OAc)₂), tricyclohexylphosphine (PCy₃), and potassium acetate (KOAc) in dioxane (80°C, 24 h). This Miyaura borylation generates the boronic ester, purified via silica gel chromatography (hexane/ethyl acetate, 8:2).

Suzuki-Miyaura Coupling with 2-Chloro-4-Iodopyrimidine

Step 3: Synthesis of 2-Chloro-4-(1-Ethyl-1H-Pyrazol-4-yl)Pyrimidine

The boronic ester couples with 2-chloro-4-iodopyrimidine under Suzuki conditions: tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), aqueous sodium carbonate (Na₂CO₃), and a 1,2-dimethoxyethane (DME)/water solvent system (reflux, 18 h). The product is isolated via column chromatography (Rf = 0.45, hexane/ethyl acetate 7:3), confirmed by $$ ^{13}C $$-NMR (δ 158.2 ppm, C-Cl).

Thiolation of Chloropyrimidine

Step 4: Generation of 4-(1-Ethyl-1H-Pyrazol-4-yl)Pyrimidine-2-Thiol

Treatment of 2-chloro-4-(1-ethyl-1H-pyrazol-4-yl)pyrimidine with thiourea in ethanol under reflux (6 h) facilitates nucleophilic aromatic substitution. Acidic work-up (HCl, 1M) precipitates the thiol intermediate. FT-IR analysis confirms S-H stretch at 2560 cm⁻¹.

Alkylation with Chloroacetic Acid

Step 5: Formation of 2-((4-(1-Ethyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl)Thio)Acetic Acid

The thiol reacts with chloroacetic acid in DMF using sodium hydroxide (2 eq) at 50°C (4 h). The crude product is purified via recrystallization (ethanol/water), yielding white crystals. $$ ^1H $$-NMR (δ 3.72 ppm, s, -SCH2COOH) and LC-MS (m/z 307.1 [M+H]+) validate the structure.

Mechanistic Insights and Optimization

Suzuki Coupling Efficiency

Palladium-catalyzed coupling achieves >85% yield when employing rigorously anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Alternative ligands (e.g., SPhos) enhance reactivity for electron-deficient pyrimidines.

Thiolation Kinetics

Thiourea-mediated chloride displacement proceeds via an SNAr mechanism, favored by electron-withdrawing pyrimidine rings. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 80% while maintaining yield (78%).

Alkylation Selectivity

Base strength critically influences thiol deprotonation. Potassium carbonate (K₂CO₃) minimizes over-alkylation compared to stronger bases like sodium hydride (NaH).

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H), 4.20 (q, J = 7.2 Hz, 2H, -CH2CH3), 3.72 (s, 2H, -SCH2COOH), 1.42 (t, J = 7.2 Hz, 3H, -CH2CH3).

- FT-IR (KBr) : 1715 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, absent in final product).

- HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile).

X-ray Crystallography

Single-crystal X-ray analysis confirms the thioether linkage (C-S bond length: 1.81 Å) and planar pyrimidine-pyrazole orientation (dihedral angle: 12.3°).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Modifications

Regulatory Compliance

- Genotoxic Impurities : Residual iodopyrimidine (<10 ppm) is monitored via LC-MS/MS, adhering to ICH Q3D guidelines.

- Waste Management : Thiol-containing byproducts are oxidized to disulfides using hydrogen peroxide before disposal.

Chemical Reactions Analysis

Thioether Group Reactivity

The thioether linkage undergoes alkylation, oxidation, and nucleophilic substitution:

Alkylation

Reaction with α-haloketones (e.g., chloroacetone) in basic ethanol yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives via nucleophilic substitution (SN2) at the sulfur atom .

Example :

text2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid + ClCH₂COCH₃ → 2-((2-oxopropyl)thio)-7-phenyl-5-(quinolin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one [2]

Oxidation

Controlled oxidation with mCPBA (3-chloroperoxybenzoic acid) converts the thioether to sulfoxide or sulfone derivatives .

Nucleophilic Substitution

The acetic acid side chain participates in esterification or amidation. Reaction with ethyl chloroacetate in DMF/K₂CO₃ yields ethyl thioacetate derivatives .

Pyrimidine Ring Reactions

The pyrimidine ring undergoes electrophilic substitution and cross-coupling:

Electrophilic Aromatic Substitution

Chlorination at C5 occurs using POCl₃/DMF, enabling further functionalization (e.g., Suzuki coupling) .

Suzuki-Miyaura Coupling

The C4-pyrazole substituent facilitates coupling with arylboronic acids. For example:

textThis compound + PhB(OH)₂ → 2-((4-(1-Ethyl-1H-pyrazol-4-yl)-6-phenylpyrimidin-2-yl)thio)acetic acid [5]

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h.

N-Alkylation

The ethyl group on N1 can be replaced via alkylation with iodomethane or benzyl bromide under phase-transfer conditions (K₂CO₃, DMF) .

Cyclocondensation

Reaction with hydrazine hydrate forms fused pyrazolo-pyrimidine systems :

textThis compound + NH₂NH₂ → Pyrazolo[3,4-*d*]pyrimidine derivative [9]

Esterification

Refluxing with ethanol/H₂SO₄ produces the ethyl ester, enhancing lipophilicity for biological assays :

textThis compound + EtOH → Ethyl 2-((4-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate [8]

Amidation

Coupling with amines (e.g., benzylamine) using EDCI/HOBt yields amide derivatives :

textThis compound + BnNH₂ → N-Benzyl-2-((4-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetamide [5]

Key Reaction Data

Mechanistic Insights

-

Thioether reactivity : The sulfur atom’s nucleophilicity drives alkylation and oxidation .

-

Pyrimidine activation : Electron-withdrawing substituents (e.g., Cl) enhance electrophilic substitution at C5 .

-

Regioselectivity : Pyrazole N-alkylation favors the less sterically hindered position (N1) .

This compound’s multifunctional architecture enables diverse synthetic applications in medicinal chemistry, particularly for dual EGFR/VEGFR-2 inhibitors and CRTh2 antagonists .

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily derived from its structural components, which include a pyrimidine ring and a thioacetic acid moiety. Research has shown that derivatives of pyrimidine and pyrazole often exhibit significant pharmacological properties.

Antidiabetic Properties

One of the prominent applications of compounds containing the pyrazole and pyrimidine frameworks is their potential as antidiabetic agents. Studies suggest that modifications in these structures can enhance their affinity for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of similar compounds. For instance, derivatives featuring the pyrazolyl group have been evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and others. The results indicated that these compounds could inhibit cell proliferation effectively, making them candidates for further development in cancer therapy .

Antimicrobial Effects

Compounds with thioacetic acid functionalities have also demonstrated antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections .

Case Study 1: Antidiabetic Activity

A study published in Medicinal Chemistry explored several thiazolidinone derivatives, including those modified with pyrazole and pyrimidine rings. The study found that these derivatives exhibited significant antidiabetic activity, with some compounds showing IC50 values comparable to established antidiabetic drugs like Pioglitazone .

Case Study 2: Anticancer Efficacy

In another study focusing on multitargeted kinase inhibitors, a compound structurally related to 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid was evaluated for its ability to inhibit Aurora kinases. Results demonstrated potent activity against cancer cell lines, highlighting the therapeutic potential of such compounds in oncology .

Mechanism of Action

The mechanism of action of 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and proliferation.

Comparison with Similar Compounds

Ethyl 2-((4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS: 1034981-34-4)

- Structure : Features a 1,3-dimethylpyrazole substituent and an ethyl ester group instead of a carboxylic acid.

- Molecular Formula : C₁₃H₁₆N₄O₂S.

- However, this may require metabolic activation (e.g., hydrolysis) for biological activity .

Ethyl 2-((4-(1-Ethyl-3-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS: 1006340-77-7)

- Structure : Contains a 1-ethyl-3-methylpyrazole substituent and an ethyl ester.

- Purity : 97% (commercial grade).

- Implications : The ethyl ester and methyl group on the pyrazole may alter steric hindrance and electronic effects, influencing target selectivity .

Functional Analogues with Thioether-Acetic Acid Moieties

2-((5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)Thio)-N-(4-Bromophenyl)Acetamide (Compound 26)

- Structure: Replaces the pyrimidine with a triazinoindole core and substitutes the carboxylic acid with a 4-bromophenyl acetamide.

- Activity: Exhibits >95% purity and is used in hit identification studies for protein targets.

[4-[[[2-[3-Fluoro-4-(Trifluoromethyl)Phenyl]-4-Methyl-5-Thiazolyl]Methyl]Thio]-2-Methylphenoxy]Acetic Acid (GW0742)

- Structure : A thiazole-based compound with trifluoromethyl and fluoro substituents.

- Application : A PPARδ agonist dissolved in DMSO-saline for neurological studies. The thiazole ring and fluorinated groups confer distinct pharmacokinetic profiles compared to pyrimidine derivatives .

Research Findings and Implications

- Structural Impact on Solubility : The carboxylic acid group in This compound enhances aqueous solubility compared to ester derivatives, making it suitable for in vitro assays .

- Substituent Effects : Bromine or fluorine substituents (e.g., in Compound 26 or GW0742) improve target binding via halogen interactions but may reduce metabolic stability .

- Synthetic Flexibility: The thioether linkage allows modular synthesis, enabling rapid derivatization with amines or phenols (e.g., Compounds 23–27 in ).

Biological Activity

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid, a compound with the CAS number 957292-09-0, has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 278.33 g/mol

- CAS Number : 957292-09-0

- MDL Number : MFCD04970327

Biological Activity Overview

The biological activity of this compound is primarily characterized by its effects on various cellular processes and its interaction with different biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These results suggest that the compound exhibits promising potential as an antibacterial agent, particularly against resistant strains such as MRSA .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial for managing inflammatory diseases and suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Anticancer Activity

In cancer research, this compound has shown significant antiproliferative effects on various cancer cell lines:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa (cervical cancer) | 54.25 |

| HepG2 (liver cancer) | 38.44 |

The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic window .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of pyrazole derivatives, including this compound. Notably, a study published in MDPI reported that modifications in the pyrazole structure significantly influenced biological activity. The introduction of various substituents at specific positions on the pyrazole ring altered both antimicrobial and anticancer activities, highlighting structure-activity relationships (SAR) that can guide future drug design .

In another study focusing on pyrimidine-based compounds, researchers found that derivatives similar to this compound exhibited potent activity against multidrug-resistant strains of bacteria and showed low toxicity profiles in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid?

The compound is typically synthesized via nucleophilic substitution. For example, 4-(1-ethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is reacted with 2-bromoacetic acid in aqueous NaOH at room temperature, followed by pH adjustment to precipitate the product . Purity is ensured through recrystallization (e.g., methanol slow evaporation) and validated via elemental analysis and IR spectroscopy . Alternative routes may involve modifying thiol precursors or protecting groups to optimize yield.

Q. How can the molecular geometry and crystallinity of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Hydrogen atoms are positioned geometrically (C–H 0.93–0.97 Å) and refined with isotropic displacement parameters . Complementary techniques include IR spectroscopy (to confirm thioether and carboxylic acid functional groups) and NMR (to validate substituent positions and purity) .

Q. What analytical methods are suitable for quantifying this compound in mixed reaction systems?

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is effective. A validated method might use a C18 column, mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at 254 nm. Calibration curves should demonstrate linearity (R² > 0.99) across 1–100 µg/mL .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally analogous thioether-pyrimidine derivatives?

Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or impurities. Methodological solutions:

Q. What experimental design principles should guide studies on the environmental fate of this compound?

Adopt a tiered approach:

- Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis half-life) under controlled conditions.

- Phase 2 (Microcosm): Assess biodegradation using OECD 301 protocols.

- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) . Include controls for abiotic degradation and matrix effects (e.g., soil type).

Q. How can computational modeling enhance the rational design of derivatives with improved target binding?

Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., kinases or enzymes) can predict binding modes. Focus on:

- Hydrogen bonding with the acetic acid moiety.

- Hydrophobic interactions from the ethyl-pyrazole group. Validate predictions via synthesis and SPR/ITC binding assays .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD studies?

- Solvent Selection: Use mixed solvents (e.g., methanol/water) to modulate solubility.

- Slow Evaporation: Optimize temperature (20–25°C) and humidity to control nucleation.

- Additive Screening: Introduce co-formers (e.g., indole derivatives) to stabilize crystal packing .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce thiol oxidation.

- Stoichiometry Adjustments: Use excess 2-bromoacetic acid (1.2 eq) to drive the reaction.

- In Situ Monitoring: Track progress via TLC or inline IR to halt reactions at >95% conversion .

Methodological Notes for Data Interpretation

- Statistical Validation: For bioactivity studies, employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatments, ensuring p < 0.05 significance .

- Crystallographic Refinement: Use software like SHELXL for hydrogen placement, applying riding models with Uiso(H) = 1.2–1.5 Ueq(parent) .

- Environmental Risk Assessment: Apply fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil) based on logKow and vapor pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.